Lipophilicity and Permeability Differentiation vs. GSK3145095 (RIP1 Clinical Candidate)
The target compound exhibits a computed XLogP3 of 1.6 and zero hydrogen‑bond donors (HBD = 0) [REFS‑1], whereas the RIP1 clinical candidate GSK3145095 has a substantially higher XLogP3 of 3.1 and three hydrogen‑bond donors [REFS‑2]. The lower lipophilicity and absence of HBD in the target compound are predicted to confer superior passive membrane permeability and reduced plasma protein binding, which are critical for intracellular target engagement in cellular necroptosis assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBD = 0 [REFS‑1] |
| Comparator Or Baseline | GSK3145095: XLogP3 = 3.1; HBD = 3 [REFS‑2] |
| Quantified Difference | ΔXLogP3 = –1.5 log units; ΔHBD = –3 donors |
| Conditions | Computed properties (XLogP3 algorithm; PubChem 2025 release) |
Why This Matters
Lower lipophilicity and zero HBD are associated with improved solubility and permeability, directly impacting cellular assay performance and DMPK profiles in early‑stage RIP1 inhibitor screening cascades.
- [1] PubChem Compound Summary, CID 91628282, 2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2034480-19-6 (accessed 2026‑05‑07). View Source
- [2] PubChem Compound Summary, CID 118557502, GSK‑3145095. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/118557502 (accessed 2026‑05‑07). View Source
